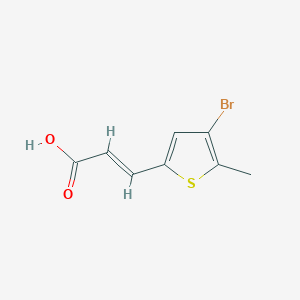
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid typically involves the bromination of 5-methylthiophene followed by a coupling reaction with prop-2-enoic acid. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Methylthiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene: Similar in structure but with a nitrophenyl substituent.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy group instead of bromine and methyl groups.
Uniqueness
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H7BrO2S |
|---|---|
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
(E)-3-(4-bromo-5-methylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h2-4H,1H3,(H,10,11)/b3-2+ |
Clave InChI |
ZCCQGDHNYHXCSO-NSCUHMNNSA-N |
SMILES isomérico |
CC1=C(C=C(S1)/C=C/C(=O)O)Br |
SMILES canónico |
CC1=C(C=C(S1)C=CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
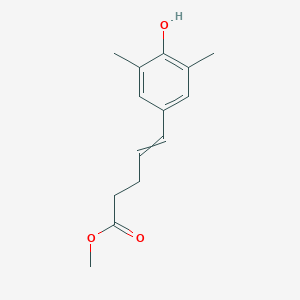
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
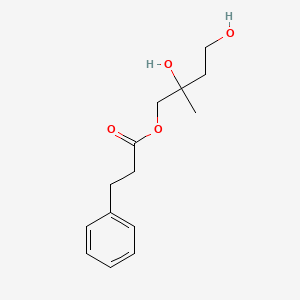
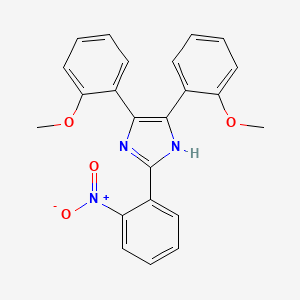
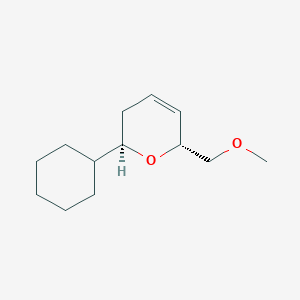
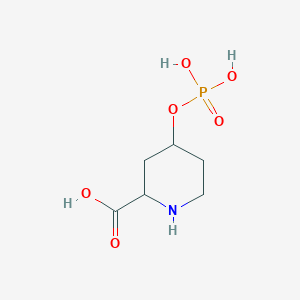
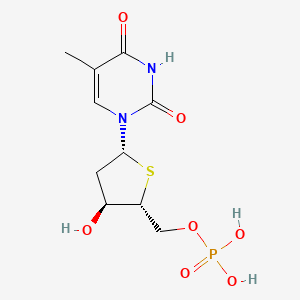
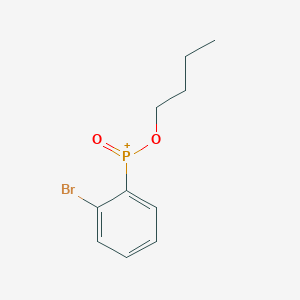
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)

silane](/img/structure/B12545942.png)
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
